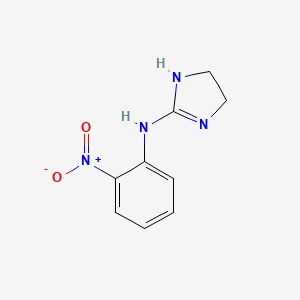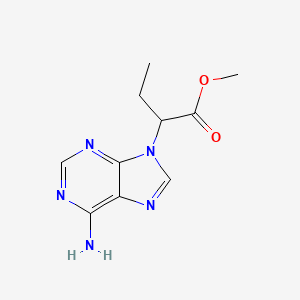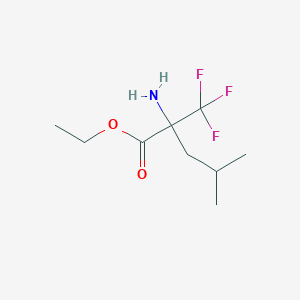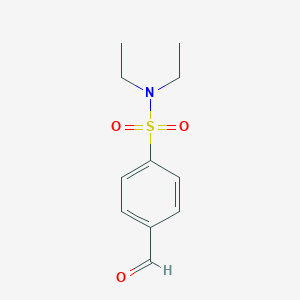
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylate group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methyl thiol in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylate, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 1-(methylsulfanyl)-3-oxocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Methyl 1-(methylsulfanyl)-3-oxocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 1-(methylsulfanyl)-3-oxocycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.
Uniqueness
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it an interesting subject for further research and application development.
特性
分子式 |
C7H10O3S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
methyl 1-methylsulfanyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3 |
InChIキー |
GZRVBPJCJAMVKB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(=O)C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)


![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)



